molecular formula C13H16FNO3S B2872266 N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2199162-37-1

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2872266
CAS No.: 2199162-37-1
M. Wt: 285.33
InChI Key: MLVXRVYHOJEQNP-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, designed for research use only. This molecule is built around the 2,3-dihydro-1-benzofuran-5-sulfonamide scaffold, a privileged structure known for its diverse biological activities . Compounds within this class have been extensively studied and documented in patent literature for their potential as diuretic and antihypertensive agents . The incorporation of the 2-fluorocyclopentyl moiety as a substituent on the sulfonamide nitrogen is a strategic modification often employed to fine-tune the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. Sulfonamide derivatives are recognized as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities beyond cardiovascular applications . Research into analogous compounds has demonstrated their potential as antiviral agents against a range of viruses, anticancer agents through carbonic anhydrase inhibition, and treatments for neurodegenerative disorders . The primary mechanism of action for many sulfonamide-containing drugs frequently involves the inhibition of enzymes, such as carbonic anhydrases . Researchers can leverage this high-purity compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool for probing new biological pathways and validating novel therapeutic targets in early-stage research.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c14-11-2-1-3-12(11)15-19(16,17)10-4-5-13-9(8-10)6-7-18-13/h4-5,8,11-12,15H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVXRVYHOJEQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NS(=O)(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Analog: N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Molecular Formula: C₉H₁₁NO₃S Molecular Weight: 213.26 g/mol CAS Number: 953894-41-2 Key Differences:

  • The nitrogen substituent is a methyl group instead of 2-fluorocyclopentyl.
  • Lacks fluorine, reducing electronegativity and lipophilicity.

Implications :

  • The absence of fluorine and cyclopentyl group likely decreases steric hindrance and metabolic stability compared to the target compound. Methyl groups are metabolically labile, whereas fluorinated cyclopentyl groups may enhance resistance to oxidative degradation .

Piperidine-Based Analog: N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide

Molecular Formula : C₁₉H₂₄N₂O₃S₂
Molecular Weight : 392.53 g/mol
CAS Number : 1448072-07-8
Key Differences :

  • Incorporates a piperidine-thiophene moiety instead of 2-fluorocyclopentyl.
  • Additional sulfur atom from the thiophene group enhances polarizability.

Implications :

  • However, the larger molecular weight (392.53 vs. ~300 g/mol estimated for the target compound) may reduce bioavailability .

Fluorinated Analog: TRANS-3,4-DIFLUOROCINNAMIC ACID

CAS Number : 112897-97-9
Key Differences :

  • Contains a difluorinated cinnamic acid backbone instead of a benzofuran-sulfonamide scaffold.

Implications :

  • However, the absence of the sulfonamide group limits its utility in targeting sulfonamide-sensitive biological pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Inferences
N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide Not explicitly provided* ~300 (estimated) 2-fluorocyclopentyl, sulfonamide Enhanced lipophilicity, metabolic stability
N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide C₉H₁₁NO₃S 213.26 Methyl, sulfonamide Lower steric hindrance, simpler structure
N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide C₁₉H₂₄N₂O₃S₂ 392.53 Piperidine-thiophene, sulfonamide High polarizability, larger size
TRANS-3,4-DIFLUOROCINNAMIC ACID C₉H₆F₂O₂ 196.14 Difluorinated cinnamic acid Electron-withdrawing, aromatic fluorination

*Note: Molecular weight estimated based on structural similarity to analogs.

Research Findings and Trends

  • Fluorine Impact: Fluorination in the 2-fluorocyclopentyl group likely improves binding interactions in hydrophobic pockets of target proteins compared to non-fluorinated analogs like N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide .
  • Solubility vs.
  • Synthetic Accessibility : N-methyl derivatives (e.g., CAS 953894-41-2) are simpler to synthesize but may lack the tailored pharmacokinetic profiles achievable with fluorinated or cyclic substituents .

Biological Activity

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14FNO2S
  • CAS Number : 2199162-37-1
  • IUPAC Name : this compound

Structural Features

The compound features a sulfonamide group, which is known for its biological activity. The presence of the fluorocyclopentyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

This compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can affect various physiological processes.
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, suggesting potential use in treating infections.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, possibly related to its interaction with neurotransmitter systems.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on cellular models of neurodegeneration. Results showed significant neuroprotective effects at micromolar concentrations, likely through modulation of oxidative stress pathways .
  • Case Study 2 : Another study focused on the antimicrobial efficacy against a range of bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential as a novel antibiotic agent.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzymatic InhibitionCarbonic anhydrase inhibition
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectionReduced oxidative stress in neuronal cells

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaActivity Type
This compoundC12H14FNO2SAntimicrobial, Neuroprotective
6-fluoro-5-nitro-2,3-dihydro-1-benzofuranC8H6FNO3Antimicrobial
N-[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]-4-(1-methylpiperidin-4-yl)benzamideC24H27N5ONeuroprotective

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